molecular formula C9H11N3O2 B14576171 N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide CAS No. 61273-22-1

N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide

Cat. No.: B14576171
CAS No.: 61273-22-1
M. Wt: 193.20 g/mol
InChI Key: CZWUGRFUTTUIKZ-UHFFFAOYSA-N
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Description

N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by an ethanediamide (oxalamide) backbone with a pyridin-2-yl ethyl group attached to the N~1~ position.

Properties

CAS No.

61273-22-1

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N'-(2-pyridin-2-ylethyl)oxamide

InChI

InChI=1S/C9H11N3O2/c10-8(13)9(14)12-6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2,(H2,10,13)(H,12,14)

InChI Key

CZWUGRFUTTUIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate acylating agent. For instance, the compound can be formed via C–C bond cleavage promoted by iodine (I~2~) and tert-butyl hydroperoxide (TBHP) in toluene under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

While specific industrial production methods for N1-[2-(Pyridin-2-yl)ethyl]ethanediamide are not well-documented, the general principles of amide synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can serve as a ligand in coordination chemistry, forming complexes with metal ions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-[2-(Pyridin-2-yl)ethyl]ethanediamide exerts its effects involves its interaction with molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS 745047-53-4)

  • Substituents : A 2,4-dimethoxybenzyl group at N1 and pyridin-2-yl ethyl at N2.
  • This derivative is listed in food additive databases, suggesting non-pharmaceutical applications .

N~1~-(2-Ethylphenyl)-N~2~-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide (ID: E155-0774)

  • Substituents : A 2-ethylphenyl group at N1 and a pyridin-3-yl ethyl with a phenylpiperazinyl group at N2.
  • Key Differences : The pyridin-3-yl substitution (vs. pyridin-2-yl) may reduce aromatic stacking efficiency in biological targets. The phenylpiperazine group adds steric bulk and basicity, likely influencing CNS penetration or GPCR interactions. Its molecular weight (457.58 g/mol) suggests slower metabolic clearance compared to the target compound .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FEMA 4741)

  • Substituents : A 2,3-dimethoxybenzyl group at N1.
  • Its GRAS (Generally Recognized As Safe) status indicates use in flavoring, diverging from pharmaceutical applications .

Ethanediamide,N1-[(2-methoxy-4-methylphenyl)methyl]-N2-[2-(5-methyl-2-pyridinyl)ethyl]- (CAS 745047-94-3)

  • Substituents : A 2-methoxy-4-methylphenyl group at N1 and a 5-methylpyridin-2-yl ethyl at N2.
  • The 5-methylpyridine substitution could modulate base strength and metal-coordination properties .

Comparative Analysis Table

Compound Name Substituent (N1) Substituent (N2) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound None (unsubstituted) 2-(Pyridin-2-yl)ethyl Not reported Baseline structure -
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Not reported Food additive applications
E155-0774 2-Ethylphenyl 2-(Pyridin-3-yl)ethyl + phenylpiperazine 457.58 High molecular weight, CNS potential
FEMA 4741 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Not reported Flavoring agent (GRAS status)
CAS 745047-94-3 2-Methoxy-4-methylphenyl 2-(5-Methylpyridin-2-yl)ethyl Not reported Enhanced lipophilicity

Implications of Substituent Variations

  • Pyridine Isomerism : Pyridin-2-yl (target compound) vs. pyridin-3-yl (E155-0774) alters hydrogen-bonding and π-π stacking interactions, impacting target selectivity .
  • Methoxy Groups : Ortho vs. para methoxy positions (FEMA 4741 vs. CAS 745047-53-4) influence electronic effects and steric accessibility, affecting solubility and metabolic stability .
  • Lipophilicity : Methyl or ethyl groups (e.g., CAS 745047-94-3) enhance membrane permeability but may reduce aqueous solubility .

Biological Activity

N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyridine ring and an ethanediamide backbone. This combination allows for various interactions with biological systems, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine moiety enhances its interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, particularly those involved in cellular signaling pathways. This modulation can influence cell proliferation and apoptosis, making it relevant in cancer research.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through the inhibition of oxidative stress pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : The compound is believed to bind to specific protein targets within cells, altering their conformation and function. This binding can lead to downstream effects on gene expression and protein synthesis.
  • Hydrogen Bonding : The presence of amide groups allows for strong hydrogen bonding with biological macromolecules, enhancing its specificity and efficacy.

Case Studies

  • Antibacterial Activity Study :
    • A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The compound's mechanism involved disruption of the bacterial cell membrane integrity, leading to cell death.
  • Enzyme Inhibition Analysis :
    • In vitro assays revealed that this compound inhibits certain kinases involved in cancer cell proliferation. This inhibition was dose-dependent and showed potential for therapeutic applications in oncology.
  • Neuroprotection Research :
    • Experimental models of neurodegeneration indicated that treatment with this compound reduced markers of oxidative stress and improved neuronal survival rates.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus
Enzyme ModulationInhibition of cancer-related kinases
NeuroprotectiveReduced oxidative stress markers
MechanismDescription
Binding InteractionsAlters protein conformation and function
Hydrogen BondingEnhances specificity through strong interactions with macromolecules

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